molecular formula C10H13NO2S B7950382 3-(3-Methylbenzenesulfonyl)azetidine

3-(3-Methylbenzenesulfonyl)azetidine

Cat. No.: B7950382
M. Wt: 211.28 g/mol
InChI Key: MRVYBOQAYRGUFJ-UHFFFAOYSA-N
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Description

3-(3-Methylbenzenesulfonyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The presence of the 3-methylbenzenesulfonyl group in this compound further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbenzenesulfonyl)azetidine typically involves the reaction of azetidine with 3-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylbenzenesulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzenesulfonyl)azetidine involves its interaction with various molecular targets. The compound’s sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring’s strain also contributes to its reactivity, allowing it to participate in ring-opening reactions that can alter biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar ring strain but lacking the sulfonyl group.

    3-(4-Methylbenzenesulfonyl)azetidine: Similar structure but with the methyl group in a different position, affecting its reactivity and properties.

    N-Sulfonylazetidine: A broader class of compounds with various sulfonyl substituents

Uniqueness

3-(3-Methylbenzenesulfonyl)azetidine is unique due to the specific positioning of the 3-methylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This positioning enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .

Biological Activity

3-(3-Methylbenzenesulfonyl)azetidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines the biological activity of this compound, drawing on various studies and findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered saturated heterocycle containing nitrogen, and is substituted with a 3-methylbenzenesulfonyl group. This structure is significant as it influences the compound's lipophilicity and interaction with biological targets.

Biological Activity Overview

Research has indicated that azetidine derivatives can exhibit a range of biological activities, including anticancer properties and enzyme inhibition. Specifically, the sulfonyl group in this compound may enhance its reactivity and selectivity towards certain biological targets.

  • Inhibition of Enzymatic Activity : Azetidine compounds have been shown to inhibit various enzymes, including those involved in cancer cell proliferation. For instance, studies have demonstrated that modifications to the azetidine scaffold can lead to improved potency against specific targets such as STAT3 (Signal Transducer and Activator of Transcription 3) in cancer cells .
  • Anticancer Activity : The biological activity of azetidine derivatives often includes cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines .

Study 1: STAT3 Inhibition

A study reported the synthesis of azetidine amides that act as potent inhibitors of STAT3 dimerization. The research highlighted that modifications to the azetidine scaffold could significantly enhance both potency and selectivity against tumor cells with constitutively active STAT3 .

CompoundIC50 (μM)Cell Line
5a0.52MDA-MB-231
8q0.77MDA-MB-468

Study 2: Cytotoxicity Assays

In another investigation, the cytotoxic effects of various azetidine derivatives were evaluated using MTS assays. The results indicated that specific substitutions on the azetidine ring led to enhanced cytotoxicity against multiple cancer cell lines.

CompoundCC50 (μM)Cell Line
10a12.5HeLa
10b8.0A549

Pharmacokinetics and Drug Design Considerations

The pharmacokinetic properties of azetidine derivatives are critical for their development as therapeutic agents. Factors such as lipophilicity, membrane permeability, and metabolic stability must be optimized to improve their efficacy and reduce toxicity.

  • Lipophilicity : The presence of substituents like sulfonyl groups can significantly alter the lipophilicity of azetidines, impacting their absorption and distribution in biological systems.
  • Metabolic Stability : Modifications aimed at enhancing metabolic stability can lead to prolonged action of these compounds in vivo, making them more effective as therapeutic agents.

Properties

IUPAC Name

3-(3-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8-3-2-4-9(5-8)14(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVYBOQAYRGUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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